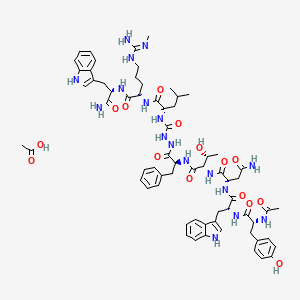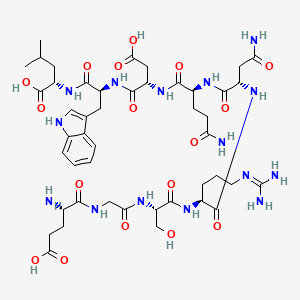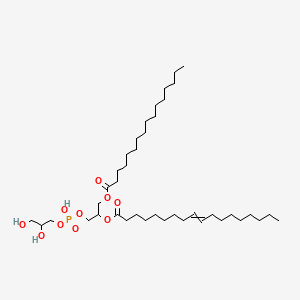
Gp100 (25-33), mouse (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gp100 (25-33), mouse (TFA) is a peptide sequence found in residues 25 to 33 of the mouse self/tumor antigen glycoprotein (mgp100). This fragment is a H-2Db–restricted epitope recognized by CD8+ T cells. Mgp100 is an enzyme involved in pigment synthesis, and the epitope fragment is expressed in both normal melanocytes and melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gp100 (25-33), mouse (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). The sequence H-Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu-OH is assembled step-by-step on a solid support. The synthesis involves the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of Gp100 (25-33), mouse (TFA) follows similar SPPS protocols but on a larger scale. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Gp100 (25-33), mouse (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions involving its functional groups, such as oxidation of the tryptophan residue or deamidation of the asparagine residue .
Common Reagents and Conditions
Peptide Bond Formation: Utilizes reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from Resin: Trifluoroacetic acid (TFA) is commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Deamidation: Occurs under acidic or basic conditions
Major Products
The major products formed from these reactions include the desired peptide sequence and any modified peptides resulting from side reactions such as oxidation or deamidation .
Scientific Research Applications
Gp100 (25-33), mouse (TFA) has several scientific research applications:
Cancer Research: Used as a model antigen in studies of melanoma and other cancers. .
Immunology: Serves as a tool to study T cell responses and the mechanisms of immune recognition
Drug Development: Utilized in the development of peptide-based therapeutics and immunotherapies
Mechanism of Action
Gp100 (25-33), mouse (TFA) exerts its effects by being recognized by CD8+ T cells as an antigenic peptide. This recognition occurs through the binding of the peptide to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. The peptide-MHC complex is then recognized by the T cell receptor (TCR) on CD8+ T cells, leading to T cell activation and an immune response .
Comparison with Similar Compounds
Similar Compounds
Human Gp100 (25-33): Similar peptide sequence found in humans, used in comparative studies with the mouse version.
Other Tumor Antigen Peptides: Peptides derived from other tumor antigens such as MART-1, tyrosinase, and NY-ESO-1.
Uniqueness
Gp100 (25-33), mouse (TFA) is unique due to its specific sequence and its role in both normal melanocytes and melanoma cells. Its ability to be recognized by CD8+ T cells makes it a valuable tool in immunological research and cancer studies .
Properties
Molecular Formula |
C48H70F3N15O19 |
|---|---|
Molecular Weight |
1218.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N15O17.C2HF3O2/c1-21(2)14-31(45(77)78)61-41(73)28(15-22-18-53-25-7-4-3-6-23(22)25)58-43(75)30(17-37(68)69)60-40(72)27(10-11-33(48)63)57-42(74)29(16-34(49)64)59-39(71)26(8-5-13-52-46(50)51)56-44(76)32(20-62)55-35(65)19-54-38(70)24(47)9-12-36(66)67;3-2(4,5)1(6)7/h3-4,6-7,18,21,24,26-32,53,62H,5,8-17,19-20,47H2,1-2H3,(H2,48,63)(H2,49,64)(H,54,70)(H,55,65)(H,56,76)(H,57,74)(H,58,75)(H,59,71)(H,60,72)(H,61,73)(H,66,67)(H,68,69)(H,77,78)(H4,50,51,52);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
JHAQRKNFSLTWQJ-MGFDRQLESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol](/img/structure/B10828501.png)

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)

![2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide](/img/structure/B10828517.png)

![(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide](/img/structure/B10828519.png)
![3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B10828524.png)
![6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine](/img/structure/B10828528.png)

![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10828540.png)


![4-(4-Cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-(3-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-3(2H)-carboxamide](/img/structure/B10828553.png)
